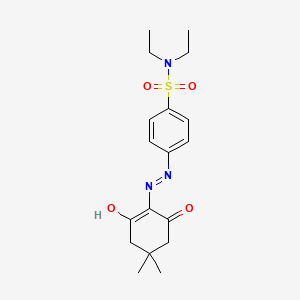

4-(2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl)-N,N-diethylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The molecule “4-(2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl)-N,N-diethylbenzenesulfonamide” is a complex organic compound . It contains a total of 38 bonds, including 22 non-H bonds, 10 multiple bonds, 3 rotatable bonds, 4 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 2 ketones (aliphatic), 1 hydrazone, and 1 hydroxyl group .

Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in the literature . The starting material, 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione, is used to synthesize a series of derivatives . The crystal structures of some of these compounds have been determined using X-ray crystallography .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups and bonds . It contains a cyclohexylidene ring with two ketone groups, a hydrazone group, and a benzenesulfonamide group .Aplicaciones Científicas De Investigación

Drug Bioavailability Enhancement

The conjugation of drugs with lipoamino acids (LAAs) can significantly improve drug bioavailability. This compound, due to its structural properties, can provide steric protection from enzymatic degradation, increase lipophilicity, and enhance passive membrane diffusion .

Solid-Phase Peptide Synthesis

In the field of peptide synthesis, this compound offers stability under both acidic and basic conditions. Its easy removal by hydrazine or hydroxylamine makes it a valuable asset in solid-phase methodologies, allowing for the synthesis of complex peptides .

Synthesis of Somatostatin Analogues

Somatostatin analogues have therapeutic potential in treating growth hormone disorders. The compound has been used in the synthesis of these analogues, showcasing its utility in medicinal chemistry .

Glycolipopeptide Construction

This compound has been utilized in the synthesis of glycolipopeptides by Fmoc-chemistry. Glycolipopeptides are significant in the study of cell membrane interactions and potential drug delivery systems .

Lipoamino Acid Conjugation

The compound serves as a precursor in the conjugation process with LAAs. This process is crucial for modifying the pharmacokinetic properties of drugs, making them more effective in their therapeutic roles .

Crystallography Studies

The compound’s structure allows for the formation of co-crystalline adducts, which are essential in crystallography studies to understand molecular interactions and stability .

Propiedades

IUPAC Name |

N,N-diethyl-4-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)diazenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O4S/c1-5-21(6-2)26(24,25)14-9-7-13(8-10-14)19-20-17-15(22)11-18(3,4)12-16(17)23/h7-10,22H,5-6,11-12H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQBPHKHBSNJZGX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)N=NC2=C(CC(CC2=O)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1-Azepanylmethyl)-6-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603727.png)

![3-(1-Azepanylmethyl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603730.png)

![3-(1-Azepanylmethyl)-6-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603731.png)

![3-(1-Azepanylmethyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603733.png)

![3-(1-Azepanylmethyl)-6-[(2,6-dimethylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603735.png)

![3-(1-Azepanylmethyl)-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603738.png)

![3-(1-Azepanylmethyl)-6-(1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603739.png)

![3-(1-Azepanylmethyl)-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603741.png)

![6-(3-Chlorophenyl)-3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603743.png)

![3-(1-Azepanylmethyl)-6-[2-(2-methoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603744.png)

![6-(2,4-Dichlorophenyl)-3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603745.png)

![6-(2,4-Dimethoxyphenyl)-3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603747.png)

![2-[3-(1-Azepanylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B603748.png)

![N,N-dimethyl-4-[3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline](/img/structure/B603750.png)